4-Methyl-1H-indol-6-amine
Overview
Description
4-Methyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and have significant pharmacological effects
Mechanism of Action
Target of Action
4-Methyl-1H-indol-6-amine, like other indole derivatives, is known to interact with multiple receptors in the body . These compounds play a significant role in cell biology and are used for the treatment of various disorders, including cancer and microbial infections . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . The exact interaction of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound and their downstream effects are yet to be determined.
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
4-Methyl-1H-indol-6-amine, like other indole derivatives, can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions within the cell
Cellular Effects
Indole derivatives have been shown to have various effects on cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The methyl group can be introduced via alkylation reactions, and the amine group can be added through nitration followed by reduction.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Methyl-1H-indol-6-amine may involve more efficient and scalable methods. For example, the use of catalytic hydrogenation for the reduction steps and continuous flow reactors for the indole ring formation can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert nitro groups to amines, which is a common step in the synthesis of amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
4-Methyl-1H-indol-6-amine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with significant roles in mood regulation and other physiological processes.
Uniqueness: 4-Methyl-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the amine group at the 6-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-1H-indol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAFKHGCCIVCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611425 | |
Record name | 4-Methyl-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139121-40-7 | |
Record name | 4-Methyl-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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